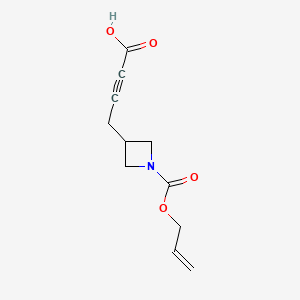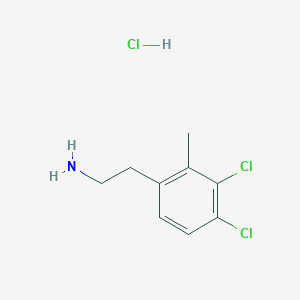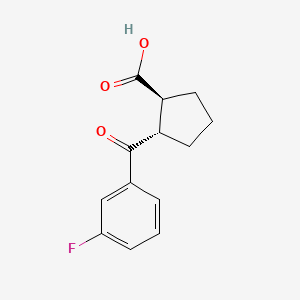
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with two fluorine atoms and two methyl groups, along with a carboxylic acid functional group. The presence of fluorine atoms often imparts unique chemical properties, making this compound of interest in various fields.
Vorbereitungsmethoden
The synthesis of 4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of 4,4-difluoro-2,2-dimethylcyclohexan-1-one. This intermediate can be synthesized through the fluorination of 2,2-dimethylcyclohexanone using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents . The resulting 4,4-difluoro-2,2-dimethylcyclohexan-1-one is then subjected to carboxylation reactions to introduce the carboxylic acid group, often using carbon dioxide under high pressure and temperature conditions .
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency. These methods are typically proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas where fluorine substitution can enhance biological activity and metabolic stability.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, leading to specific biological effects. The exact pathways involved vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
4,4-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid can be compared with other fluorinated cyclohexane derivatives, such as:
4,4-Difluorocyclohexane-1-carboxylic acid: Similar structure but lacks the additional methyl groups, which can affect its chemical properties and reactivity.
2,2-Dimethylcyclohexane-1-carboxylic acid:
4-Fluoro-2,2-dimethylcyclohexane-1-carboxylic acid: Contains only one fluorine atom, leading to different reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14F2O2 |
|---|---|
Molekulargewicht |
192.20 g/mol |
IUPAC-Name |
4,4-difluoro-2,2-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14F2O2/c1-8(2)5-9(10,11)4-3-6(8)7(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
WISLIHKEYXNYCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCC1C(=O)O)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)

![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)


![({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)


